methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (hereafter referred to as Compound A) is a synthetic small molecule characterized by a 2,3-dihydro-1,3-benzothiazole core. Key structural features include:
Properties
IUPAC Name |
methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O7S2/c1-27-15(24)8-19-10-3-2-9(29(17,25)26)6-11(10)28-16(19)18-12(21)7-20-13(22)4-5-14(20)23/h2-3,6H,4-5,7-8H2,1H3,(H2,17,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCJNIEVOYEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the sulfamoyl group and the pyrrolidinone moiety. The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for biochemical research.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A belongs to the benzothiazole class, which shares similarities with pharmaceuticals and agrochemicals. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Sulfamoyl vs. Sulfonamide Groups : Both groups are electron-withdrawing and enhance target binding. However, the sulfamoyl group in Compound A may confer selectivity for cysteine proteases or kinases, unlike sulfamethoxazole’s antibacterial action .
- Dioxopyrrolidinyl Acetyl vs. Quinazolinone (Erastin): The dioxopyrrolidinyl group in Compound A could facilitate covalent binding to redox-sensitive targets, akin to erastin’s ferroptosis induction. However, erastin’s mechanism relies on system xc- inhibition, whereas Compound A’s imino linkage may target distinct pathways .
Bioactivity and Selectivity
- Ferroptosis Induction: Unlike natural compounds in , which trigger ferroptosis in oral squamous cell carcinoma (OSCC), Compound A’s synthetic design may improve potency and selectivity. For example, OSCC cells exhibit higher ferroptosis sensitivity than normal cells, suggesting a therapeutic window for Compound A if it shares this trait .
- Insecticidal Potential: Benzothiazoles like 2-mercaptobenzothiazole are used in agrochemicals. Compound A’s sulfamoyl group may enhance insecticidal efficacy by disrupting insect metabolism, though plant-derived compounds (e.g., C. gigantea extracts) face bioavailability limitations absent in synthetic analogs .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves cyclization of o-aminothiophenol with carboxylic acid derivatives to form the benzothiazole core, followed by sulfonation (e.g., using chlorosulfonic acid) and incorporation of the pyrrolidine moiety via nucleophilic substitution . Optimize yields by:
- Controlling temperature (50–80°C for cyclization).
- Using polar aprotic solvents (DMF or DMSO) for sulfonation.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : and NMR confirm Z-configuration via imine proton coupling (δ 8.2–8.5 ppm) and benzothiazole ring protons (δ 7.1–7.8 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., m/z 512.57 for C19H20N4O7S3) .
- FT-IR : Identify sulfonamide (1320–1160 cm) and ester carbonyl (1720–1700 cm) stretches .
Q. How can researchers design initial bioactivity screens for this compound?
Use in vitro assays targeting:
- Enzyme inhibition : Measure IC against kinases or proteases (e.g., trypsin-like serine proteases) via fluorogenic substrates .
- Antimicrobial activity : Test MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfamoyl vs. dimethylsulfamoyl groups) impact biological activity?
- Replace the sulfamoyl group with bulkier substituents (e.g., cyclohexylsulfamoyl) to enhance target binding via hydrophobic interactions. Compare IC shifts in enzyme assays .
- Fluorinate the benzothiazole core (e.g., 6-fluoro substitution) to improve metabolic stability, as seen in analogs with extended plasma half-lives (~4–6 hours) .
Q. What computational methods predict target binding modes and pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the pyrrolidine-dione group as a hydrogen bond acceptor .
- ADMET prediction (SwissADME) : LogP values (~2.8) indicate moderate lipophilicity, while topological polar surface area (~120 Ų) suggests limited blood-brain barrier penetration .
Q. How can contradictory bioactivity data between analogs be resolved?
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual). For example, discrepancies in IC values may arise from assay pH (optimal range: 7.0–7.4) or DMSO solvent effects (<1% v/v recommended) .
- Structural dynamics (MD simulations) : Assess conformational flexibility of the benzothiazole core under physiological conditions to explain variable binding affinities .
Q. What strategies identify degradation products under oxidative stress?
- Forced degradation studies : Expose the compound to 3% HO at 40°C for 24 hours. Analyze via LC-MS to detect sulfoxide/sulfone derivatives (m/z +16/+32) .
- Stability-indicating HPLC : Use C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to separate degradation peaks .
Q. How can metabolic pathways be predicted in early-stage development?
- Liver microsome assays : Incubate with human CYP3A4/CYP2D6 isoforms. Monitor phase I metabolites (e.g., ester hydrolysis to carboxylic acid) via UPLC-QTOF .
- Caco-2 permeability assays : Measure apparent permeability (P) to predict oral bioavailability (<2 × 10 cm/s indicates poor absorption) .
Methodological Guidance
Design of Experiments (DoE) for reaction optimization :
- Variables : Temperature (50–100°C), catalyst loading (0–5 mol%), and solvent polarity (DMF vs. THF).
- Response surface modeling : Use Minitab or JMP to identify optimal conditions (e.g., 75°C, 3 mol% catalyst in DMF increases yield from 45% to 72%) .
Troubleshooting low yields in the final purification step :
- Recrystallization : Use ethyl acetate/hexane (1:3) to remove unreacted sulfonamide precursors.
- Flash chromatography : Employ silica gel (230–400 mesh) with 5% MeOH/DCM eluent to isolate the product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
